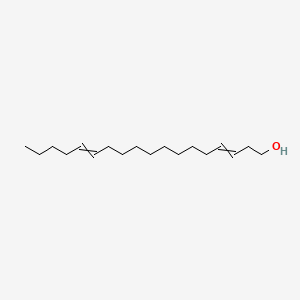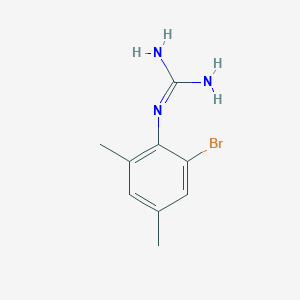
1-(2-Bromo-4,6-dimethylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4,6-dimethylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and the synthesis of heterocycles. The compound’s structure features a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a guanidine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)guanidine can be achieved through several routes. One common method involves the reaction of 2-bromo-4,6-dimethylphenylamine with cyanamide under specific conditions to form the desired guanidine derivative. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial production methods may involve more efficient and scalable processes, such as the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .
Chemical Reactions Analysis
1-(2-Bromo-4,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The guanidine moiety can participate in cyclization reactions to form heterocyclic compounds.
Scientific Research Applications
1-(2-Bromo-4,6-dimethylphenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s bromine atom and methyl groups also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Bromo-4,6-dimethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
This compound vs. 1-(2-Chloro-4,6-dimethylphenyl)guanidine: The presence of a bromine atom in the former compound imparts different reactivity and binding properties compared to the chlorine atom in the latter.
This compound vs. 1-(2-Bromo-4,6-dimethylphenyl)thiourea: The guanidine moiety in the former compound provides different chemical and biological properties compared to the thiourea moiety in the latter.
Properties
Molecular Formula |
C9H12BrN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-(2-bromo-4,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
InChI Key |
NHEAGBFICRXDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
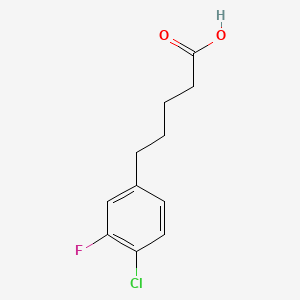
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
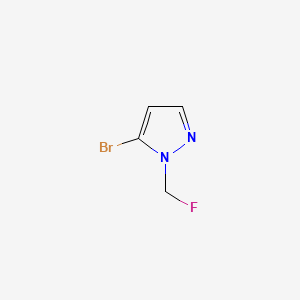
![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)

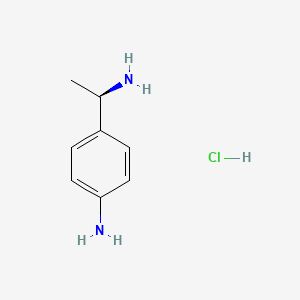

![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
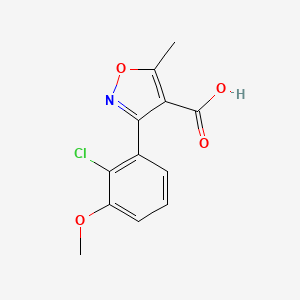

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

